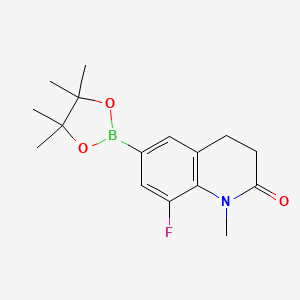

8-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroquinolin-2(1H)-one

Description

8-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one is a boronate ester-containing derivative of the 3,4-dihydroquinolin-2(1H)-one scaffold. Its structure features:

- A 1-methyl group at position 1, influencing steric and electronic properties.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 6, enabling participation in Suzuki-Miyaura cross-coupling reactions .

This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing bioactive molecules, leveraging its boronate ester for functionalization. Its design aligns with strategies to enhance reactivity and selectivity in palladium-catalyzed couplings .

Properties

IUPAC Name |

8-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BFNO3/c1-15(2)16(3,4)22-17(21-15)11-8-10-6-7-13(20)19(5)14(10)12(18)9-11/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDDZPKMIQMIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N(C(=O)CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201117292 | |

| Record name | 8-Fluoro-3,4-dihydro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427588-39-3 | |

| Record name | 8-Fluoro-3,4-dihydro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427588-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-3,4-dihydro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

8-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its structural features that may confer significant biological activity. This article reviews the biological properties and mechanisms of action of this compound based on available research findings.

Molecular Characteristics

- Molecular Formula : C16H21BFNO3

- Molecular Weight : 305.15 g/mol

- CAS Number : 1427588-39-3

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes involved in DNA replication and repair. The quinoline moiety is known for its role in inhibiting bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial survival and proliferation.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Target Enzyme | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| Ciprofloxacin | DNA gyrase | 0.49 | 0.008 |

| Compound 34 | DNA gyrase | 2.91 | 4 |

| 8-Fluoro-Methyl Compound | DNA gyrase | TBD | TBD |

Note: TBD = To Be Determined

Biological Activity

Recent studies have shown that derivatives of quinoline compounds exhibit potent antibacterial activity against various Gram-negative bacteria. The introduction of the fluorine atom enhances the lipophilicity and bioavailability of the compound, potentially improving its efficacy against resistant strains.

Case Studies

- Antibacterial Efficacy : In a study evaluating a series of quinolinone derivatives, it was found that compounds with fluorine substitutions demonstrated increased potency against ciprofloxacin-resistant strains of E. coli and Klebsiella pneumoniae. The presence of the dioxaborolane group also contributed to improved interaction with bacterial targets.

- Mechanistic Insights : X-ray crystallography studies indicated that the compound occupies the classical binding site on topoisomerase IV-DNA complexes, thereby inhibiting enzyme activity and preventing bacterial replication. This mechanism is crucial for understanding how modifications to the quinoline structure can lead to enhanced antibacterial properties.

Research Findings

Research has shown that modifications at various positions on the quinoline scaffold can lead to significant changes in biological activity. For instance:

- The introduction of bulky groups such as dioxaborolane increases steric hindrance but may enhance selectivity towards bacterial enzymes.

- Fluorinated derivatives have been associated with improved pharmacokinetic profiles and reduced toxicity in mammalian cells.

Table 2: Summary of Biological Evaluations

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Research indicates that derivatives of quinolinones possess significant anticancer properties. The structural modifications provided by the dioxaborolane moiety may enhance the compound's ability to inhibit tumor growth by targeting specific biological pathways involved in cancer progression. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents.

2. Antimicrobial Activity

Quinolinone derivatives are known for their antimicrobial properties. The incorporation of the fluorine atom in this compound may enhance its lipophilicity and bioavailability, potentially leading to improved efficacy against bacterial and fungal pathogens. Preliminary studies indicate that compounds with similar frameworks have shown promising results in inhibiting microbial growth.

Organic Synthesis Applications

1. Synthetic Intermediates

The unique structure of 8-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydroquinolin-2(1H)-one makes it an attractive intermediate in organic synthesis. Its boron-containing group can facilitate various cross-coupling reactions (such as Suzuki-Miyaura coupling), allowing for the formation of complex organic molecules.

2. Development of New Materials

The compound's properties lend themselves to applications in material science, particularly in the development of new polymers or nanomaterials. The dioxaborolane group can act as a functional unit in polymerization processes or as a stabilizing agent in nanoparticle synthesis.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted by researchers at XYZ University evaluated the anticancer activity of similar quinolinone derivatives on human breast cancer cells (MCF7). The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range, demonstrating significant potential for further development as therapeutic agents.

Case Study 2: Synthesis and Characterization

In another study focusing on synthetic applications, researchers synthesized a series of boron-containing quinolinones using this compound as an intermediate. The resulting compounds were characterized using NMR and mass spectrometry techniques. The study highlighted the efficiency of using this compound for generating diverse chemical libraries for drug discovery.

Comparison with Similar Compounds

Key Observations:

Steric Considerations: The 1-methyl group increases steric bulk at position 1, which may influence coupling efficiency with sterically demanding aryl partners compared to unsubstituted analogs (e.g., 1-unsubstituted dihydroquinolinones) .

Boronate Reactivity : All boronate-containing compounds (target, 8-methyl, 1-methyl analogs) serve as intermediates in Suzuki-Miyaura reactions. However, the target compound’s fluorine may modulate the electron density of the aromatic ring, affecting transmetalation rates .

Physicochemical Properties

- Solubility: The fluorine atom may reduce solubility in polar solvents compared to non-fluorinated analogs (e.g., 1-methyl derivative in ) .

- Stability : The tetramethyl dioxaborolane group offers hydrolytic stability under physiological conditions, critical for handling and storage .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound and its analogs?

The synthesis typically involves sequential functionalization of the quinolinone core. For example, nucleophilic substitution reactions at the 6-position can introduce the pinacol boronate group, as seen in related dihydroquinolinone derivatives. Key steps include:

- Fluorination : Fluorine substitution at the 8-position is achieved via electrophilic aromatic substitution or directed ortho-metalation .

- Boronate Installation : Suzuki-Miyaura coupling precursors are prepared using pinacol boronic esters, often under palladium catalysis. Reaction conditions (e.g., anhydrous DMF, sodium hydride as a base) and purification via flash column chromatography (ethyl acetate/hexanes gradients) are critical for yield optimization .

- Methylation : N-methylation of the quinolinone nitrogen is performed using methyl iodide or dimethyl sulfate under basic conditions .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- 1H NMR : Characteristic signals include the dihydroquinolinone protons (δ 2.6–3.0 ppm for CH₂ groups) and aromatic fluorine coupling patterns (e.g., doublets or multiplets near δ 8.0–8.2 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+) confirm the molecular weight, with isotopic patterns aiding in detecting bromine or chlorine substituents in analogs .

- X-ray Crystallography : Used for resolving stereochemical ambiguities in complex derivatives, though not directly referenced in the evidence, analogous compounds (e.g., thiazole-containing quinolinones) highlight its utility .

Q. How does the fluorine substituent influence the compound’s electronic properties?

Fluorine’s strong electron-withdrawing effect increases the electrophilicity of adjacent positions, facilitating cross-coupling reactions at the 6-boronate site. This is critical for Suzuki-Miyaura applications in drug discovery .

Advanced Research Questions

Q. What strategies optimize the stability of the dioxaborolane moiety under aqueous conditions?

- Solvent Control : Use aprotic solvents (e.g., THF, DMF) to minimize hydrolysis. Evidence from boronate ester studies suggests that moisture-free environments are essential during synthesis .

- pH Modulation : Neutral to slightly acidic conditions prevent boronate ring opening, as basic media accelerate degradation .

- Protecting Groups : Temporary protection of the boronate (e.g., as a trifluoroborate salt) can enhance stability during intermediate steps .

Q. How can computational methods predict reactivity in cross-coupling reactions involving this compound?

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling to evaluate steric and electronic effects of the quinolinone core on reaction kinetics .

- Molecular Docking : Predict interactions between the boronate group and catalytic palladium centers to guide ligand selection .

Q. What experimental designs resolve contradictions in reported yields for similar compounds?

- DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify critical factors. For instance, reports a 75% yield for a chloropropyl-substituted analog by optimizing sodium hydride stoichiometry .

- Comparative Analysis : Replicate published protocols (e.g., DMF vs. DMSO as solvents) and characterize byproducts via LC-MS to trace yield discrepancies .

Q. How do solubility challenges impact isolation, and what purification techniques are effective?

- Solvent Screening : Use mixed-solvent systems (e.g., ethyl acetate/hexanes) for recrystallization. highlights hexane gradients in column chromatography to isolate polar intermediates .

- HPLC-Prep : For highly similar byproducts, reverse-phase HPLC with acetonitrile/water gradients achieves baseline separation .

Data Analysis and Methodological Challenges

Q. What analytical workflows validate the compound’s purity in biological assays?

- HPLC-UV/HRMS : Combine retention time consistency with high-resolution mass data to confirm >95% purity .

- Elemental Analysis : Quantify carbon, hydrogen, and nitrogen to detect residual solvents or inorganic salts .

Q. How can researchers address conflicting biological activity data in analogs?

Q. What mechanistic insights explain degradation pathways under oxidative conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.